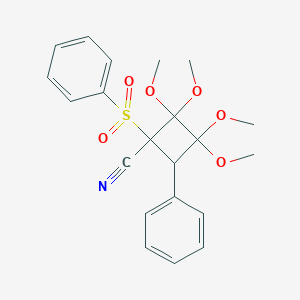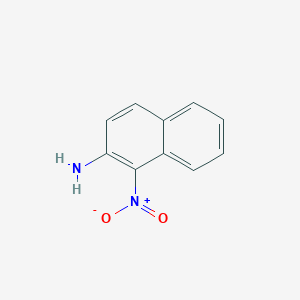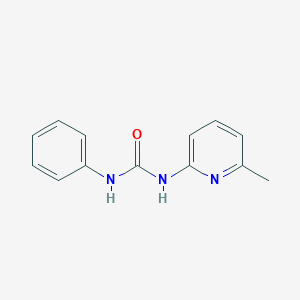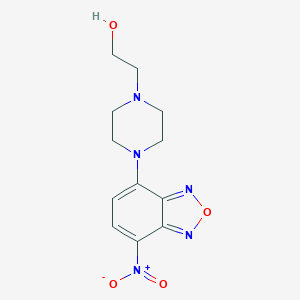![molecular formula C23H18N2O4S B187887 (5E)-5-[(3,4-dimethoxyphenyl)methylidene]-1-naphthalen-1-yl-2-sulfanylidene-1,3-diazinane-4,6-dione CAS No. 6043-90-9](/img/structure/B187887.png)
(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-1-naphthalen-1-yl-2-sulfanylidene-1,3-diazinane-4,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-1-naphthalen-1-yl-2-sulfanylidene-1,3-diazinane-4,6-dione, commonly known as DMDMD, is a synthetic compound that has been of interest to researchers in the field of medicinal chemistry due to its potential therapeutic applications. DMDMD belongs to the class of diazene derivatives and has been shown to exhibit various biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties.
作用機序
The mechanism of action of DMDMD is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cancer cells. DMDMD has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This inhibition leads to the accumulation of DNA damage and ultimately results in cell death. DMDMD has also been found to inhibit the activation of NF-κB, a signaling pathway that is involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
DMDMD has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that DMDMD can induce cell cycle arrest and apoptosis in cancer cells. Additionally, DMDMD has been found to inhibit the production of pro-inflammatory cytokines and chemokines in vitro and in vivo. In animal studies, DMDMD has been shown to reduce tumor growth and inflammation.
実験室実験の利点と制限
One advantage of using DMDMD in lab experiments is its broad spectrum of biological activities. DMDMD has been shown to exhibit anti-cancer, anti-inflammatory, and anti-bacterial properties, which makes it a potential candidate for the treatment of various diseases. Another advantage is its relatively simple synthesis method, which makes it accessible to researchers. However, one limitation of using DMDMD in lab experiments is its low solubility in water, which can make it challenging to administer in vivo.
将来の方向性
There are several future directions for research on DMDMD. One area of interest is the development of more efficient synthesis methods to increase the yield of the compound. Another area of interest is the investigation of the potential of DMDMD as a therapeutic agent for other diseases, such as viral infections and neurodegenerative diseases. Additionally, further studies are needed to elucidate the mechanism of action of DMDMD and to identify its molecular targets. Finally, the development of more water-soluble derivatives of DMDMD could improve its efficacy and bioavailability in vivo.
Conclusion:
In conclusion, DMDMD is a synthetic compound that has shown promising results in various scientific research applications, including anti-cancer, anti-inflammatory, and anti-bacterial properties. The synthesis method of DMDMD is relatively simple, and its broad spectrum of biological activities makes it a potential candidate for the treatment of various diseases. However, more research is needed to fully understand the mechanism of action of DMDMD and to identify its molecular targets.
合成法
The synthesis of DMDMD involves the condensation of 3,4-dimethoxybenzaldehyde and 1-naphthylamine in the presence of sulfur and potassium carbonate. The resulting product is then oxidized with hydrogen peroxide and purified by recrystallization. The yield of the synthesis method is reported to be around 60%.
科学的研究の応用
DMDMD has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anti-cancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. DMDMD has also been found to have anti-inflammatory properties, which makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, DMDMD has been shown to possess anti-bacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli.
特性
CAS番号 |
6043-90-9 |
|---|---|
製品名 |
(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-1-naphthalen-1-yl-2-sulfanylidene-1,3-diazinane-4,6-dione |
分子式 |
C23H18N2O4S |
分子量 |
418.5 g/mol |
IUPAC名 |
(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-1-naphthalen-1-yl-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C23H18N2O4S/c1-28-19-11-10-14(13-20(19)29-2)12-17-21(26)24-23(30)25(22(17)27)18-9-5-7-15-6-3-4-8-16(15)18/h3-13H,1-2H3,(H,24,26,30)/b17-12+ |
InChIキー |
FJGNPJBCLLIIOC-SFQUDFHCSA-N |
異性体SMILES |
COC1=C(C=C(C=C1)/C=C/2\C(=O)NC(=S)N(C2=O)C3=CC=CC4=CC=CC=C43)OC |
SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)NC(=S)N(C2=O)C3=CC=CC4=CC=CC=C43)OC |
正規SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)NC(=S)N(C2=O)C3=CC=CC4=CC=CC=C43)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![3-Ethyl-2,4-dimethylindeno[2,1-b]pyran](/img/structure/B187815.png)
![2-(4-Methylphenyl)indeno[2,1-b]pyran](/img/structure/B187817.png)



![Methyl 3-amino-2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)benzoate](/img/structure/B187827.png)
